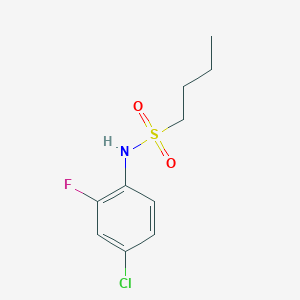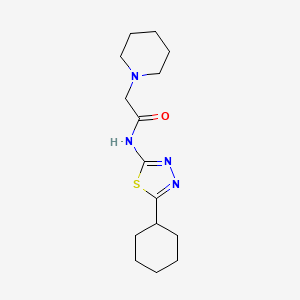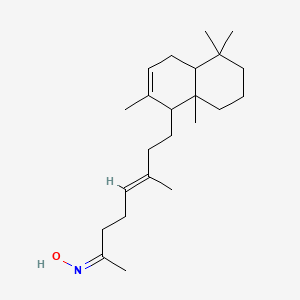
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the flow of chloride ions across cell membranes. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 is used to inhibit the activity of CFTR in order to study its function and potential therapeutic applications.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 inhibits the activity of this compound by binding to a specific site on the protein. This prevents chloride ions from passing through the channel, which can have a number of physiological effects.
Biochemical and Physiological Effects
This compound(inh)-172 has a number of biochemical and physiological effects. By inhibiting the activity of this compound, it can affect the regulation of ion and fluid transport in the lungs and other organs. This can have implications for the treatment of cystic fibrosis and other diseases that involve the dysfunction of this compound.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 has a number of advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of this compound, which allows for the study of its function in isolation. However, it can also have off-target effects on other proteins and ion channels, which can complicate the interpretation of results. Additionally, the effects of this compound(inh)-172 may vary depending on the cell type and experimental conditions.
Future Directions
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 and its potential therapeutic applications. One area of research is the development of more specific inhibitors of this compound that can target specific mutations and restore function to the protein. Additionally, there is ongoing research into the role of this compound in other physiological processes, such as the regulation of insulin secretion in the pancreas. Finally, there is interest in the development of gene therapy approaches to treat cystic fibrosis and other diseases that involve mutations in the this compound gene.
Synthesis Methods
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-2-fluoroaniline with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure this compound(inh)-172.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 is used in scientific research to study the function of this compound and its potential therapeutic applications. This compound is involved in a number of physiological processes, including the regulation of ion and fluid transport in the lungs and other organs. Mutations in the this compound gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound(inh)-172 is used to inhibit the activity of this compound in order to study its function and potential therapeutic applications.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCLRCLUMXENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
![methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5364201.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)
![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5364233.png)
![4-({4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5364238.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5364241.png)


![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)
![N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5364289.png)


![N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine](/img/structure/B5364308.png)
![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)